2-(Cyclohexen-1-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone
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Overview
Description
2-(Cyclohexen-1-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was originally developed as an anti-cancer drug, but recent studies have shown that it has potential applications in other areas of research.
Mechanism of Action
2-(Cyclohexen-1-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone works by inhibiting RNA polymerase I transcription, which is responsible for the production of ribosomal RNA. This leads to a decrease in ribosome production, which selectively targets cancer cells that have abnormalities in the nucleolus. Additionally, 2-(Cyclohexen-1-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone has been shown to activate the p53 tumor suppressor pathway, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(Cyclohexen-1-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone has been shown to have several biochemical and physiological effects, including the inhibition of ribosome production, the activation of the p53 tumor suppressor pathway, and the improvement of cognitive function in animal models. Additionally, 2-(Cyclohexen-1-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone has been shown to increase lifespan in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 2-(Cyclohexen-1-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone is its selectivity for cancer cells that have abnormalities in the nucleolus. This makes it a potentially powerful tool in cancer research. However, one limitation of 2-(Cyclohexen-1-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone is its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-(Cyclohexen-1-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone. One area of research could be the development of more selective inhibitors of RNA polymerase I transcription. Additionally, research could focus on the potential applications of 2-(Cyclohexen-1-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone in other areas, such as neurodegenerative diseases and aging. Finally, research could focus on the potential use of 2-(Cyclohexen-1-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone in combination with other drugs to improve its efficacy and reduce potential toxicity.
Synthesis Methods
The synthesis of 2-(Cyclohexen-1-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone involves several steps, including the reaction of 2-cyclohexen-1-one with 2-methylsulfanyl-4,5-dihydroimidazole, followed by the addition of ethyl chloroformate and triethylamine. The resulting product is then purified using column chromatography.
Scientific Research Applications
2-(Cyclohexen-1-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone has been shown to have potential applications in a variety of scientific research areas, including cancer research, neurodegenerative diseases, and aging. In cancer research, 2-(Cyclohexen-1-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone has been shown to selectively target cancer cells that have abnormalities in the nucleolus, which is responsible for producing ribosomes. In neurodegenerative diseases, 2-(Cyclohexen-1-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone has been shown to improve cognitive function in animal models. In aging research, 2-(Cyclohexen-1-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone has been shown to increase lifespan in animal models.
properties
IUPAC Name |
2-(cyclohexen-1-yl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-16-12-13-7-8-14(12)11(15)9-10-5-3-2-4-6-10/h5H,2-4,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDNJPPVJCJOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)CC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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